(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid
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Overview
Description
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is an organic compound that features a chloro-substituted benzo-dioxin ring structure
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to have various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid typically involves the chlorination of a benzo-dioxin precursor followed by acetic acid substitution. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the benzo-dioxin ring, chlorination, and subsequent acetic acid substitution. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of chloro-substituted benzo-dioxins on cellular processes. It can serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Lacks the chloro substitution, resulting in different chemical properties and reactivity.
(8-Bromo-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Similar structure with a bromo group instead of chloro, leading to variations in reactivity and applications.
(8-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid:
Uniqueness
The presence of the chloro group in (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-6(5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYZSNAKPZNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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